molecular formula C32H29ClN2O6 B11072698 Dimethyl 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11072698
M. Wt: 573.0 g/mol
InChI Key: YNDRVXLKMGWFCX-UHFFFAOYSA-N
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Description

DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE: Lacks the 7-(4-METHOXYPHENYL) substituent.

    DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE: Lacks the 2-AMINO substituent.

Uniqueness

The uniqueness of DIMETHYL 2-AMINO-4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H29ClN2O6

Molecular Weight

573.0 g/mol

IUPAC Name

dimethyl 2-amino-4-(3-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H29ClN2O6/c1-39-22-14-12-18(13-15-22)23-17-24-27(29(36)26(23)31(37)40-2)25(19-8-7-9-20(33)16-19)28(32(38)41-3)30(34)35(24)21-10-5-4-6-11-21/h4-16,23,25-26H,17,34H2,1-3H3

InChI Key

YNDRVXLKMGWFCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=CC=C4)N)C(=O)OC)C5=CC(=CC=C5)Cl)C(=O)C2C(=O)OC

Origin of Product

United States

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